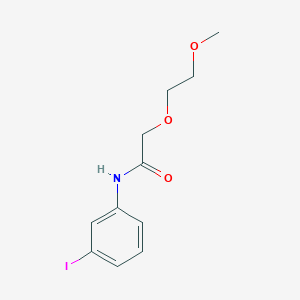
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to an acetamide group through a 2-(2-methoxyethoxy) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodoaniline, which is reacted with 2-(2-methoxyethoxy)acetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the acetamide group or the phenyl ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like N-(3-azidophenyl)-2-(2-methoxyethoxy)acetamide.
Oxidation: Products may include oxidized derivatives of the phenyl ring or acetamide group.
Reduction: Reduced forms of the acetamide group or phenyl ring.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The iodine atom and the acetamide group may play crucial roles in binding to these targets, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-(4-iodophenyl)-2-(2-methoxyethoxy)acetamide: Similar structure but with the iodine atom at the para position.
N-(3-bromophenyl)-2-(2-methoxyethoxy)acetamide: Bromine atom instead of iodine.
N-(3-iodophenyl)-2-(2-ethoxyethoxy)acetamide: Ethoxy group instead of methoxy.
Uniqueness
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide is unique due to the presence of the iodine atom at the meta position, which can influence its reactivity and interaction with biological targets. The 2-(2-methoxyethoxy) linkage also provides distinct steric and electronic properties compared to similar compounds.
属性
分子式 |
C11H14INO3 |
|---|---|
分子量 |
335.14 g/mol |
IUPAC 名称 |
N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide |
InChI |
InChI=1S/C11H14INO3/c1-15-5-6-16-8-11(14)13-10-4-2-3-9(12)7-10/h2-4,7H,5-6,8H2,1H3,(H,13,14) |
InChI 键 |
JGSNOAXUMUAJII-UHFFFAOYSA-N |
规范 SMILES |
COCCOCC(=O)NC1=CC(=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904599.png)
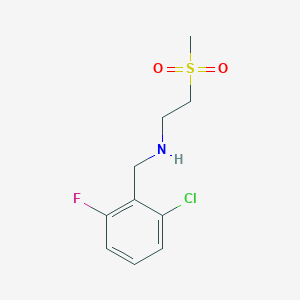
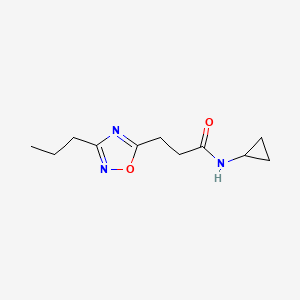
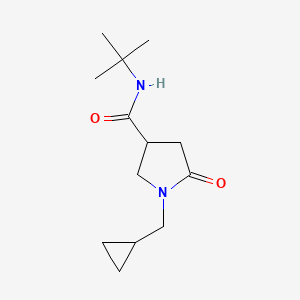
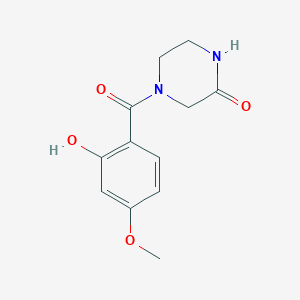
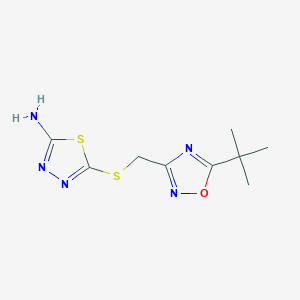
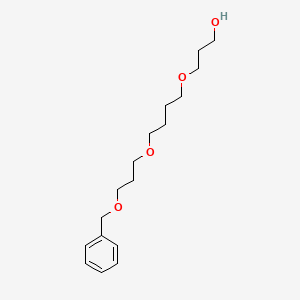
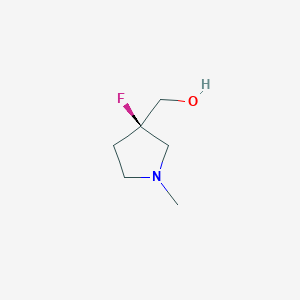

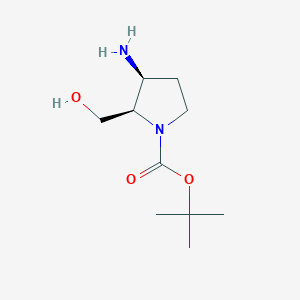
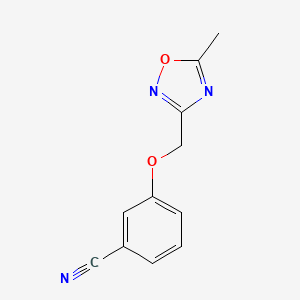
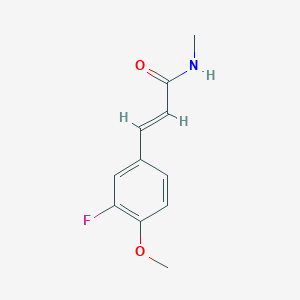
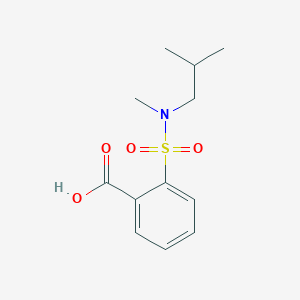
![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
